tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate
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Overview
Description
The compound “tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate” is a derivative of indole, which is a heterocyclic compound . The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry, often used in synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “tert-butyl 3-[(2-hydroxyethyl)amino]propanoate” are synthesized from acetic acid and isobutylene . Another similar compound, “tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate”, is synthesized using a catalyst .Scientific Research Applications
Polymer Synthesis and Anionic Polymerization
BocAz has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen. This BOC group activates the aziridine for anionic-ring-opening polymerization (AROP), allowing the synthesis of low-molecular-weight poly(BocAz) chains. The resulting polymer is linear, and its molecular weight is limited by poor solubility in AROP-compatible solvents. Deprotection of poly(BocAz) using trifluoroacetic acid (TFA) yields linear polyethyleneimine .
Gene Transfection and Drug Delivery
Polyethylenimine (PEI) is widely studied for non-viral gene transfection. BocAz derivatives could potentially serve as carriers for gene delivery due to their amine density and reactivity. Researchers are exploring modifications of BocAz-based polymers to enhance their biocompatibility and reduce cytotoxicity .
Metal Chelation and Coordination Chemistry
The functional groups in BocAz can coordinate with metal ions, making it useful in metal chelation and coordination chemistry. Researchers investigate its potential as a ligand for metal complexes or catalysts .
CO2 Capture Materials
Given its structural features, BocAz derivatives might be relevant in CO2 capture materials. Researchers could explore their adsorption properties and capacity for capturing carbon dioxide from gas streams .
Building Blocks for Organic Synthesis
BocAz derivatives, including tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, serve as building blocks in organic synthesis. These compounds can be used to create amides, sulphonamides, and other novel organic structures .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-10-11(8-9-17)12-6-4-5-7-13(12)16/h4-7,10,17H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFPZEDGWAEVDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate |
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